molecular formula C24H51NO B079414 Trioctylamine N-oxide CAS No. 13103-04-3

Trioctylamine N-oxide

Cat. No. B079414
CAS RN: 13103-04-3
M. Wt: 369.7 g/mol
InChI Key: ZYQLPCAMAXPPMD-UHFFFAOYSA-N
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Description

Trioctylamine N-oxide is a chemical compound with the molecular formula C24H51NO . It is an N-oxide derivative of trioctylamine .


Synthesis Analysis

The synthesis of trioctylamine, a precursor to Trioctylamine N-oxide, involves the amination of octanol and ammonia under atmospheric pressure over a Ni–Cu catalyst supported on diatomite . The key factor for the synthesis is the preparation of a catalyst with high activity and selectivity . The reaction of dioctylamine with octanol is the rate-determining step for the formation of trioctylamine .


Molecular Structure Analysis

The molecular structure of Trioctylamine N-oxide consists of 24 carbon atoms, 51 hydrogen atoms, and 1 nitrogen and oxygen atom each . The InChI representation of the molecule is InChI=1S/C24H51NO/c1-4-7-10-13-16-19-22-25 (26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 .


Chemical Reactions Analysis

Trioctylamine, a related compound to Trioctylamine N-oxide, has been used in the reactive extraction of propionic acid . The reaction involves the use of trioctylamine as an extractant and 1-decanol as an organic diluent .


Physical And Chemical Properties Analysis

Trioctylamine N-oxide has a molecular weight of 369.7 g/mol . It has a topological polar surface area of 18.1 Ų . The compound has 21 rotatable bonds .

Scientific Research Applications

  • Nanoparticle Synthesis and Characterization : Trioctylamine acts as a reducing and hydrolyzing agent in the formation of iron oxide and oxyhydroxide nanoparticles, playing a crucial role in determining the phase of iron oxide formed. It was found that ferric salts led to the spinel form of iron oxide, while ferrous salts resulted in oxyhydroxide. Trioctylamine, in particular, promoted the formation of the magnetite phase in the presence of NO3− ions (Kumar et al., 2015).

  • Extraction and Separation of Metals : The N-oxides of trioctylamine have been studied for the extraction of thorium from various mineral acid solutions and the separation of thorium from rare earth elements and yttrium. This research outlines the influence of solvent concentration and salting-out agents on the extraction process and suggests methods for effective separation (Ejaz, 1976a). In another study, trioctylamine oxide was used for extracting niobium(V) from different mineral acid solutions and separating it from tantalum(V) and zirconium(IV) (Ejaz, 1976b).

  • Removal of Toxic Compounds : A novel method involving trioctylamine impregnated onto exfoliated graphene oxide (EGO) has been developed for the removal of toxic chromium. This approach utilized the interactions between EGO, trioctylamine, and Cr(VI) to adsorb chromium on the surface of the adsorbent through various interactions, demonstrating a high adsorption capacity (Kumar, Kakan, & Rajesh, 2013).

  • Wastewater Treatment : Trioctylamine has been used to treat wastewater containing high concentrations of phenol, achieving significant removal efficiency. The study investigated the effects of various parameters on the extraction efficiency and provided preferred operating conditions for phenol removal (Zhang Feng, 2000).

  • Chemical Degradation Studies : The degradation of trioctylamine in acidic sulfate media containing vanadium(V) has been investigated. This study provides insights into the degradation products and the mechanisms involved, which are crucial for understanding the stability and longevity of trioctylamine in various industrial processes (Chagnes et al., 2011).

Safety And Hazards

Trioctylamine, a related compound, can cause skin irritation, serious eye irritation, and respiratory irritation . It can damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N,N-dioctyloctan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51NO/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQLPCAMAXPPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trioctylamine N-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trioctylamine N-oxide
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Trioctylamine N-oxide
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Trioctylamine N-oxide
Reactant of Route 4
Trioctylamine N-oxide
Reactant of Route 5
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Reactant of Route 6
Trioctylamine N-oxide

Citations

For This Compound
15
Citations
M Ejaz - 1971 - unsworks.unsw.edu.au
The amine oxides, a new class of solvent extraction reagents, were evaluated for use in the extractions and possible separations of metal ions. The amine oxides used in the present …
Number of citations: 3 unsworks.unsw.edu.au
R Cuypers, S Murali, ATM Marcelis… - …, 2010 - Wiley Online Library
… In the calorimetric titration of phenol with trioctylamine N-oxide (TOAO, Figure 3 B) in dry toluene again 1:1 complexation is observed, with a binding affinity slightly lower than for …
PT Sukhanov, YI Korenman, AS Gubin - Journal of Analytical Chemistry, 2006 - Springer
… for the extraction of naphtholsulfonic acids; the unit is a ferromagnetic (steel) rod in a polyethylene or glass case coated with a mixture of cetyl alcohol with trioctylamine N-oxide. The rod …
Number of citations: 6 link.springer.com
AI Mikhajlichenko, NP Sokolova, LA Reznichenko - inis.iaea.org
… [en] Physico-chemical specific features of extraction of REE nitrates with α-n-nonylpyridine-N-oxide (NPO) and trioctylamine-N-oxide (TOAO) have been studied. As a diluent use has …
Number of citations: 0 inis.iaea.org
B Wionczyk, W aw Apostoluk, K Prochaska - Analytica chimica acta, 2001 - Elsevier
… For the distribution constants of trioctylamine N-oxide and of heterocyclic N-oxides, given in Table 2, the following correlation was established:(8) log K D =−(14.27±1.26)+(5.93±1.49)α−(…
Number of citations: 36 www.sciencedirect.com
MK Drozdova, VG Torgov, ZA Larionova… - Russian journal of …, 1999 - elibrary.ru
Extraction of lower carboxylic acids and phosphoric acid with trioctylamine N-oxide … EXTRACTION OF LOWER CARBOXYLIC ACIDS AND PHOSPHORIC ACID WITH …
Number of citations: 2 elibrary.ru
PW Moore, Y Jiao, PM Mirzayans… - European Journal of …, 2016 - Wiley Online Library
… Three amine N-oxides [trioctylamine N-oxide, diazabicyclo[2.2.2]octane di-N-oxide (DABCOO 2 ), and pyridine N-oxide] did not afford either crystalline, or amorphous solid material …
AI Mikhajlichenko, NP Sokolova, LA Reznichenko - inis.iaea.org
[en] Extraction of REM nitrates with sulfoxides and aminoxides has been studied and properties of these extragents have been compared with those of organophosphorus compounds. …
Number of citations: 0 inis.iaea.org
Z Kolarik - Ion Exchange and Solvent Extraction: A Series of …, 2004 - books.google.com
… Al (NO3) 3 at pH 1.0 increases in the order trioctylamine N-oxide< TBP< DOSO< 2-heptylthiophane S-… < 2-nonylpyridine N-oxide< trioctylamine N-oxide triisopentylphosphine oxide [84]. …
Number of citations: 0 books.google.com
DBG Williams, K Blann, J Caddy - Organic Preparations and …, 2001 - Taylor & Francis
… Various other N - 0 moieties have been reduced by SmI,: pyridine type N-oxides have been reduced to pyridines, trioctylamine N-oxide to trioctylamine and nitrobenzenes to anilines.'" It …
Number of citations: 15 www.tandfonline.com

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